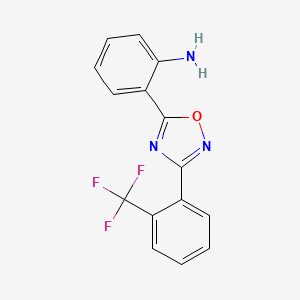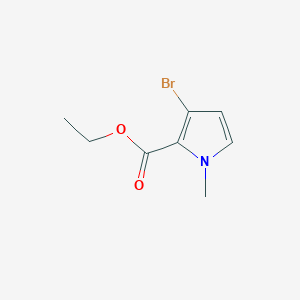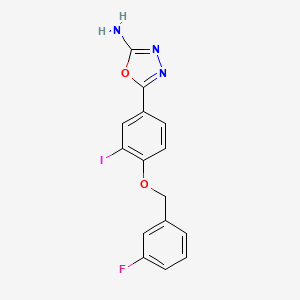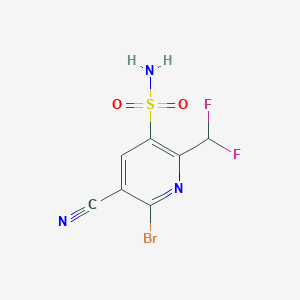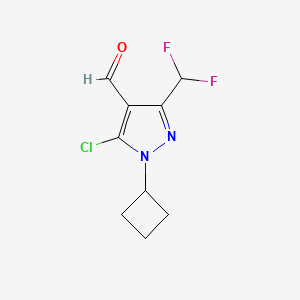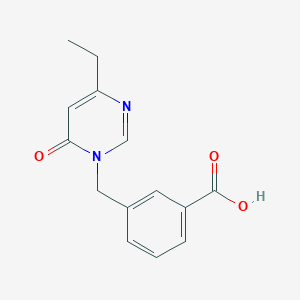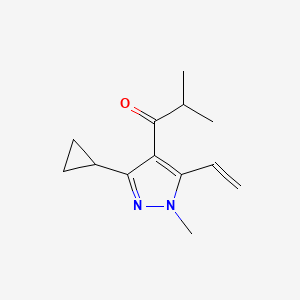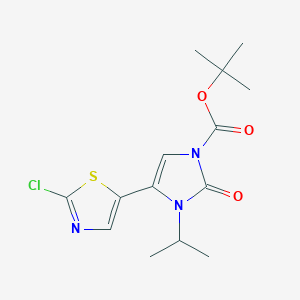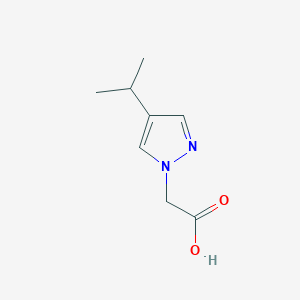
2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group at the 4-position of the pyrazole ring and an acetic acid moiety attached to the nitrogen at position 1
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-isopropyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.
科学的研究の応用
2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its versatile chemical properties.
作用機序
The mechanism of action of 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
類似化合物との比較
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the isopropyl group at the 4-position, resulting in different chemical and biological properties.
4-Isopropyl-1H-pyrazole:
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester:
Uniqueness: 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the isopropyl group and the acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-(4-propan-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)7-3-9-10(4-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) |
InChIキー |
KRYNYKUJIWHIAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN(N=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
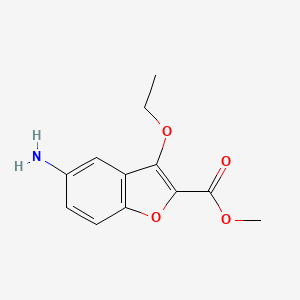
![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
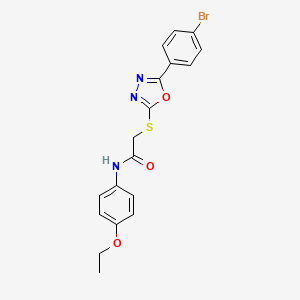
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
